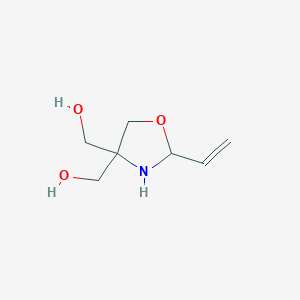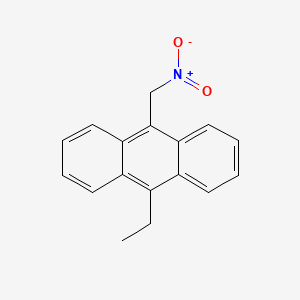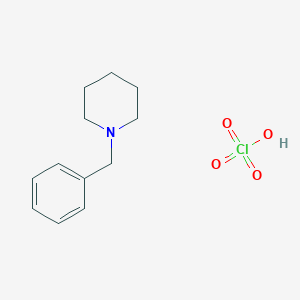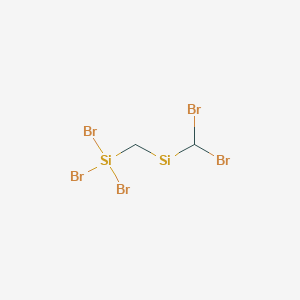![molecular formula C21H44O2Sn B14566667 Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane CAS No. 61300-20-7](/img/structure/B14566667.png)
Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane is a chemical compound with the molecular formula C21H44O2Sn. It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate epoxide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Tributyltin hydride} + \text{Epoxide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to form lower oxidation states or even elemental tin.
Substitution: The organotin moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving organotin toxicity and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The organotin moiety can disrupt normal cellular functions, leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in catalysis, biological studies, or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
Uniqueness
Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane is unique due to the presence of the epoxide moiety, which imparts distinct chemical reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
Properties
CAS No. |
61300-20-7 |
|---|---|
Molecular Formula |
C21H44O2Sn |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tributyl-[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxystannane |
InChI |
InChI=1S/C9H17O2.3C4H9.Sn/c1-7(2,8(3,4)10)9(5)6-11-9;3*1-3-4-2;/h6H2,1-5H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
TWFXMMCALDUTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14566601.png)
![Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester](/img/structure/B14566603.png)
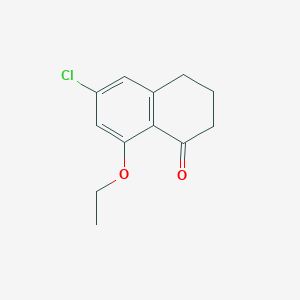
![N-Propan-2-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14566625.png)
![3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14566632.png)
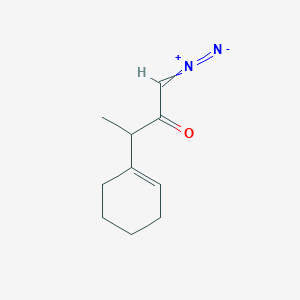
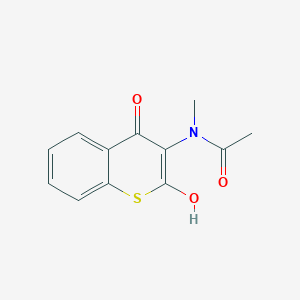
silane](/img/structure/B14566647.png)
